molecular formula C20H23N3O3S B5617108 (1S*,5R*)-6-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5617108
M. Wt: 385.5 g/mol
InChI Key: UXKBUVCSQVFWDR-LSDHHAIUSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(1S*,5R*)-6-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane" often involves ring opening followed by ring closure reactions. For example, Halim and Ibrahim (2022) described the synthesis of a related compound using ring closure reactions, supported by spectral analysis and quantum studies (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of such compounds is typically established through spectral data and theoretical calculations. Halim and Ibrahim (2022) used Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP) for theoretical calculations to establish the chemical structure (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Compounds like this often exhibit a high reactivity suitable for nucleophilic attacks. The study by Halim and Ibrahim (2022) found C7 of a similar compound to be highly reactive for nucleophilic attack (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of these compounds, including their stability and spectral characteristics, can be determined using various theoretical and experimental methods. The study by Halim and Ibrahim (2022) computed total energy and thermodynamic parameters to confirm the high stability of the synthesized structure (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, such as hyperpolarizability, polarizability, and electric dipole moment, are key aspects of these compounds. For instance, the research by Halim and Ibrahim (2022) determined these properties theoretically, providing insights into the compound's chemical behavior (Halim & Ibrahim, 2022).

properties

IUPAC Name

[(1S,5R)-6-[5-(methoxymethyl)thiophene-2-carbonyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-26-13-16-7-8-18(27-16)20(25)23-11-14-5-6-15(23)12-22(10-14)19(24)17-4-2-3-9-21-17/h2-4,7-9,14-15H,5-6,10-13H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKBUVCSQVFWDR-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(S1)C(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC=C(S1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

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